molecular formula C12H17NO2 B1199215 2-(4-Butoxyphenyl)acetamide CAS No. 3413-59-0

2-(4-Butoxyphenyl)acetamide

Cat. No. B1199215
CAS RN: 3413-59-0
M. Wt: 207.27 g/mol
InChI Key: RSMPEQBSFXBQMJ-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)acetamide is a compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 g/mol . The IUPAC name for this compound is 2-(4-butoxyphenyl)acetamide .


Synthesis Analysis

The synthesis of 2-(4-Butoxyphenyl)acetamide can be achieved via an SN2 nucleophilic substitution reaction from N-(4-hydroxyphenyl)acetamide, 1-bromobutane, and sodium hydroxide . The reaction proceeds relatively quickly due to the primary carbocation formed being minimally affected by steric hindrance .


Molecular Structure Analysis

The molecular structure of 2-(4-Butoxyphenyl)acetamide consists of a butoxyphenyl group attached to an acetamide group . The InChI string representation of the molecule is InChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14) .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-Butoxyphenyl)acetamide primarily involve nucleophilic substitution reactions . The compound can react with 1-bromobutane in the presence of sodium hydroxide to form N-(4-butoxyphenyl)acetamide .


Physical And Chemical Properties Analysis

2-(4-Butoxyphenyl)acetamide has a molecular weight of 207.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 6 .

Scientific Research Applications

Dye-Sensitized Solar Cells (DSCs)

2-(4-Butoxyphenyl)-N-hydroxyacetamide: , a derivative of 2-(4-Butoxyphenyl)acetamide, has been shown to significantly enhance the performance of DSCs. It acts as an efficient preadsorber for the electrodes in DSCs, improving the photovoltaic performance when used with organic dyes and cobalt-based redox couples. This chemical modification leads to better short-circuit current densities and power conversion efficiencies, contributing to the advancement of solar energy technology .

Antibacterial Agents

Alkylated derivatives of paracetamol, which include the structure of 2-(4-Butoxyphenyl)acetamide, have been studied for their potential as antibacterial agents. These derivatives exhibit promising activity against bacteria such as Escherichia coli and Staphylococcus aureus, outperforming standard drugs like ampicillin in some cases. This opens up new avenues for the development of novel antibacterial drugs through the derivatization of known compounds .

Drug Development

The structural modification of over-the-counter drugs like paracetamol, which is related to 2-(4-Butoxyphenyl)acetamide, is a common practice in drug development. Such modifications can lead to the discovery of new biological applications or combat drug-resistant strains. The research into these derivatives is crucial for expanding the range of effective medications available .

Photovoltaic Research

In the field of photovoltaics, 2-(4-Butoxyphenyl)acetamide derivatives are being explored for their role in enhancing electron injection efficiency and dye regeneration in solar cells. This research is vital for improving the efficiency and stability of solar cells, which are key components of renewable energy solutions .

Molecular Docking Studies

The derivatives of 2-(4-Butoxyphenyl)acetamide have been utilized in molecular docking studies to understand their interaction with biological targets such as DNA gyrase enzymes. These studies help in elucidating the structure-activity relationship of the compounds, which is fundamental in the design of drugs with specific biological effects .

Pharmacokinetics and Drug-Likeness Analysis

The synthesized compounds related to 2-(4-Butoxyphenyl)acetamide have been subjected to drug-likeness analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetics profiling. This analysis is essential to determine the potential of these compounds as drugs, ensuring they have the properties necessary for effective and safe therapeutic use .

Safety and Hazards

The compound is harmful if swallowed . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting .

Future Directions

There are potential applications of 2-(4-Butoxyphenyl)acetamide in the field of dye-sensitized solar cells . The compound has been investigated as a preadsorber for dye-sensitized solar cells, showing promising results .

properties

IUPAC Name

2-(4-butoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMPEQBSFXBQMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187715
Record name 4-Butoxyphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)acetamide

CAS RN

3413-59-0
Record name 4-Butoxybenzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3413-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxyphenylacetamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Butoxyphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-butoxyphenyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-BUTOXYPHENYLACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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